2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile
2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile
7-cyano-7-deazaguanine is a pyrrolopyrimidine that is 7-deazaguanine substituted at position 7 by a cyano group. It has a role as an Escherichia coli metabolite. It is a pyrrolopyrimidine and a nitrile. It is functionally related to a 7-carboxy-7-deazaguanine.
7-Cyano-7-carbaguanine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile is a natural product found in Streptomyces qinglanensis with data available.
7-Cyano-7-carbaguanine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile is a natural product found in Streptomyces qinglanensis with data available.
Brand Name:
Vulcanchem
CAS No.:
69205-79-4
VCID:
VC21216900
InChI:
InChI=1S/C7H5N5O/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5/h2H,(H4,9,10,11,12,13)
SMILES:
C1=C(C2=C(N1)N=C(NC2=O)N)C#N
Molecular Formula:
C7H5N5O
Molecular Weight:
175.15 g/mol
2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile
CAS No.: 69205-79-4
Cat. No.: VC21216900
Molecular Formula: C7H5N5O
Molecular Weight: 175.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 7-cyano-7-deazaguanine is a pyrrolopyrimidine that is 7-deazaguanine substituted at position 7 by a cyano group. It has a role as an Escherichia coli metabolite. It is a pyrrolopyrimidine and a nitrile. It is functionally related to a 7-carboxy-7-deazaguanine. 7-Cyano-7-carbaguanine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). 2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile is a natural product found in Streptomyces qinglanensis with data available. |
|---|---|
| CAS No. | 69205-79-4 |
| Molecular Formula | C7H5N5O |
| Molecular Weight | 175.15 g/mol |
| IUPAC Name | 2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C7H5N5O/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5/h2H,(H4,9,10,11,12,13) |
| Standard InChI Key | FMKSMYDYKXQYRV-UHFFFAOYSA-N |
| Isomeric SMILES | C1=C(C2=C(N1)NC(=NC2=O)N)C#N |
| SMILES | C1=C(C2=C(N1)N=C(NC2=O)N)C#N |
| Canonical SMILES | C1=C(C2=C(N1)N=C(NC2=O)N)C#N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator